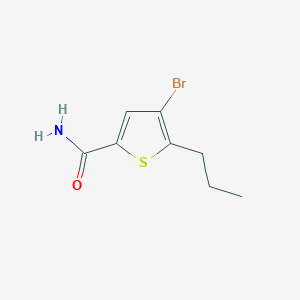

4-Bromo-5-propylthiophene-2-carboxamide

Beschreibung

4-Bromo-5-propylthiophene-2-carboxamide is a brominated thiophene derivative with a propyl substituent at the 5-position and a carboxamide group at the 2-position. This compound belongs to a class of heterocyclic molecules widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the carboxamide group contributes to hydrogen-bonding interactions, influencing biological activity and solubility.

Eigenschaften

Molekularformel |

C8H10BrNOS |

|---|---|

Molekulargewicht |

248.14 g/mol |

IUPAC-Name |

4-bromo-5-propylthiophene-2-carboxamide |

InChI |

InChI=1S/C8H10BrNOS/c1-2-3-6-5(9)4-7(12-6)8(10)11/h4H,2-3H2,1H3,(H2,10,11) |

InChI-Schlüssel |

YMMFLXQKSVZKNR-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=C(C=C(S1)C(=O)N)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Brom-5-Propylthiophen-2-carboxamid umfasst typischerweise mehrere Schritte ausgehend von Thiophen. Eine gängige Methode beinhaltet drei aufeinanderfolgende direkte Lithiierungen, gefolgt von einer Bromierungsreaktion . Die Lithiierungsreaktionen werden bei Temperaturen von -78 °C bis Raumtemperatur über einen Zeitraum von 1 bis 24 Stunden durchgeführt, abhängig von der Reaktivität des Elektrophils . Die Gesamtausbeute dieses vierstufigen Protokolls beträgt etwa 47 % .

Industrielle Produktionsverfahren

Während spezifische industrielle Produktionsverfahren für 4-Brom-5-Propylthiophen-2-carboxamid nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung der Labor-Synthesemethoden. Dies beinhaltet die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktoren und die Sicherstellung einer gleichbleibenden Qualität und Ausbeute.

Analyse Chemischer Reaktionen

4. Wissenschaftliche Forschungsanwendungen

4-Brom-5-Propylthiophen-2-carboxamid hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Wissenschaftliche Forschungsanwendungen

4-Bromo-5-propylthiophene-2-carboxamide has a wide range of scientific research applications, including:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects: Propyl vs. Methyl

A key structural analog is 4-Bromo-5-methylthiophene-2-carboxaldehyde (CAS: Not specified in evidence), which differs in two critical aspects:

Substituent at the 5-position : The methyl group in the analog versus the propyl group in the target compound.

Functional group at the 2-position : A carboxamide (CONH₂) in the target compound versus an aldehyde (CHO) in the analog.

Table 1: Substituent and Functional Group Comparisons

Key Observations :

- Lipophilicity : The propyl group increases hydrophobicity compared to methyl, likely enhancing membrane permeability in biological systems.

- Reactivity : The aldehyde group in the analog is more reactive (e.g., toward nucleophiles) than the carboxamide, which is stabilized by resonance.

Functional Group Impact: Carboxamide vs. Aldehyde

The carboxamide group in this compound offers distinct advantages:

- Stability : Carboxamides are less prone to oxidation than aldehydes, improving shelf life.

- Biological Interactions : The NH₂ group facilitates hydrogen bonding, critical for target binding in drug candidates.

In contrast, the aldehyde group in 4-Bromo-5-methylthiophene-2-carboxaldehyde is advantageous in metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling) and imine formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.